molecular formula C14H16NO3+ B1205671 1-(2-Ethoxy-2-oxoethyl)-6-methoxyquinolinium CAS No. 124505-60-8

1-(2-Ethoxy-2-oxoethyl)-6-methoxyquinolinium

Cat. No. B1205671
M. Wt: 246.28 g/mol
InChI Key: HEYSKURSHFYAMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(2-Ethoxy-2-oxoethyl)pyridinium” is a compound that has a pyridinium core with an ethoxy-oxoethyl group attached . It’s important to note that this is not the exact compound you asked for, but it might have similar properties.


Synthesis Analysis

While specific synthesis methods for “1-(2-Ethoxy-2-oxoethyl)-6-methoxyquinolinium” were not found, a related compound, “tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate”, was synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .

Safety And Hazards

The safety and hazards associated with “1-(2-Ethoxy-2-oxoethyl)-6-methoxyquinolinium” are not known. It’s important to handle all chemicals with appropriate safety measures .

properties

IUPAC Name

ethyl 2-(6-methoxyquinolin-1-ium-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16NO3/c1-3-18-14(16)10-15-8-4-5-11-9-12(17-2)6-7-13(11)15/h4-9H,3,10H2,1-2H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYSKURSHFYAMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C[N+]1=CC=CC2=C1C=CC(=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16NO3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00154416
Record name N-(6-Methoxyquinolyl)acetoethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00154416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Ethoxy-2-oxoethyl)-6-methoxyquinolinium

CAS RN

124505-60-8
Record name N-(6-Methoxyquinolyl)acetoethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124505608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(6-Methoxyquinolyl)acetoethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00154416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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